molecular formula C13H12BrF3N2O3 B12975985 5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate

5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate

Cat. No.: B12975985
M. Wt: 381.14 g/mol
InChI Key: NWFXAKVOIVXLJX-UHFFFAOYSA-N
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Description

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage The presence of bromine and trifluoroacetate groups in this compound adds to its chemical diversity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate typically involves a multi-step process. One common method is the diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. This method utilizes Lewis base (PCy3) or Brønsted base (K2CO3) as catalysts to achieve good yields and excellent diastereoselectivities . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high-purity products. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming new ring systems.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Cycloaddition: Catalysts such as Lewis acids or bases are employed to facilitate cycloaddition reactions.

    Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) and reducing agents (e.g., NaBH4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while cycloaddition reactions can produce complex polycyclic structures.

Mechanism of Action

The mechanism of action of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The presence of bromine and trifluoroacetate groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate is unique due to the presence of both bromine and trifluoroacetate groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other spirocyclic compounds, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12BrF3N2O3

Molecular Weight

381.14 g/mol

IUPAC Name

5-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11;3-2(4,5)1(6)7/h1-2,5,13H,3-4,6H2,(H,14,15);(H,6,7)

InChI Key

NWFXAKVOIVXLJX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C=CC(=C3)Br)NC2=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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